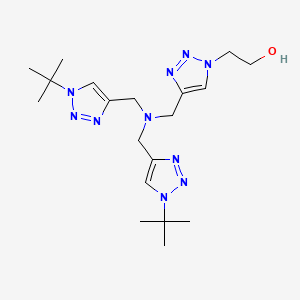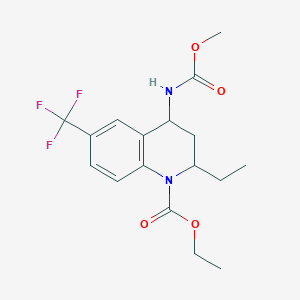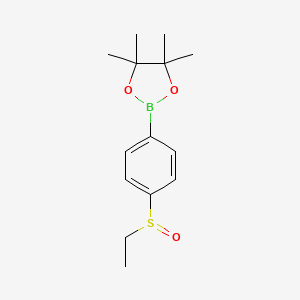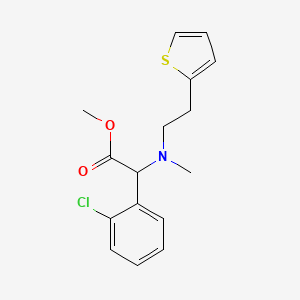
(5-(2-(tert-Butoxycarbonyl)hydrazine-1-carbonyl)-2-fluorophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(2-(tert-Butoxycarbonyl)hydrazine-1-carbonyl)-2-fluorophenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a fluorophenyl group, and a tert-butoxycarbonyl-protected hydrazine moiety. The unique combination of these functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-(tert-Butoxycarbonyl)hydrazine-1-carbonyl)-2-fluorophenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the tert-butoxycarbonyl-protected hydrazine: This step involves the reaction of hydrazine with di-tert-butyl dicarbonate to form the tert-butoxycarbonyl-protected hydrazine.
Introduction of the fluorophenyl group: The protected hydrazine is then reacted with a fluorophenyl derivative, such as 2-fluorobenzoyl chloride, to form the corresponding hydrazine derivative.
Boronic acid formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(2-(tert-Butoxycarbonyl)hydrazine-1-carbonyl)-2-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The hydrazine moiety can be reduced to form the corresponding amine derivative.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the hydrazine moiety can produce amine derivatives.
Applications De Recherche Scientifique
(5-(2-(tert-Butoxycarbonyl)hydrazine-1-carbonyl)-2-fluorophenyl)boronic acid has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of boron-containing biomolecules for therapeutic and diagnostic purposes.
Industry: The compound can be utilized in the production of advanced materials, such as boron-containing polymers and catalysts.
Mécanisme D'action
The mechanism
Propriétés
Formule moléculaire |
C12H16BFN2O5 |
|---|---|
Poids moléculaire |
298.08 g/mol |
Nom IUPAC |
[2-fluoro-5-[[(2-methylpropan-2-yl)oxycarbonylamino]carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C12H16BFN2O5/c1-12(2,3)21-11(18)16-15-10(17)7-4-5-9(14)8(6-7)13(19)20/h4-6,19-20H,1-3H3,(H,15,17)(H,16,18) |
Clé InChI |
NDGPGUVEZBYEKT-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)C(=O)NNC(=O)OC(C)(C)C)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate;hydrochloride](/img/structure/B12296842.png)



![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12296873.png)





![S-[7-anilino-7-oxo-6-[(5-oxopyrrolidine-2-carbonyl)amino]heptyl] ethanethioate](/img/structure/B12296912.png)
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12296913.png)
